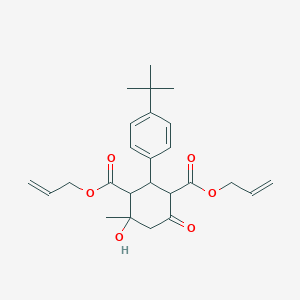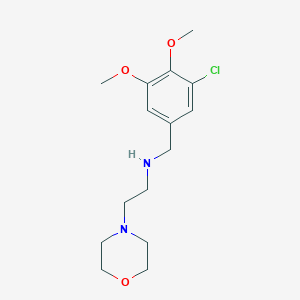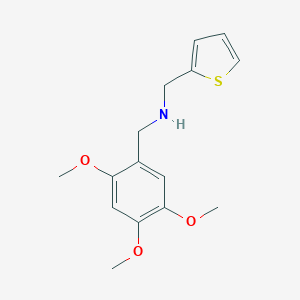
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate, also known as Diallyl HMD, is a synthetic compound that has been widely studied for its potential therapeutic applications. It is a member of the diallyl ester family and has a unique structure that makes it a promising candidate for use in various fields of research.
Mécanisme D'action
The mechanism of action of Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species. In addition, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. In addition, it has a low toxicity and is stable under normal lab conditions. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD. One area of research is to study its potential use as a drug delivery system. Another area of research is to study its potential use in the treatment of inflammatory diseases and cancer. In addition, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD is a promising compound that has been studied extensively for its potential therapeutic applications. It has several advantages for use in lab experiments and has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD can be synthesized through a multistep reaction process that involves the use of several reagents and catalysts. The first step involves the reaction of 4-tert-butylphenol with allyl bromide to form the corresponding allyl ether. This intermediate is then reacted with dimethyl malonate to form the diallyl ester. The final step involves the addition of a catalytic amount of sodium methoxide to the diallyl ester to form Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD.
Applications De Recherche Scientifique
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate HMD has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been studied for its potential use as a drug delivery system due to its unique structure.
Propriétés
Nom du produit |
Diallyl 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate |
|---|---|
Formule moléculaire |
C25H32O6 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
bis(prop-2-enyl) 2-(4-tert-butylphenyl)-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C25H32O6/c1-7-13-30-22(27)20-18(26)15-25(6,29)21(23(28)31-14-8-2)19(20)16-9-11-17(12-10-16)24(3,4)5/h7-12,19-21,29H,1-2,13-15H2,3-6H3 |
Clé InChI |
OHHSVTBWRAMRJR-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
SMILES canonique |
CC1(CC(=O)C(C(C1C(=O)OCC=C)C2=CC=C(C=C2)C(C)(C)C)C(=O)OCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)

![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)


![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B249614.png)
![4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzoic acid](/img/structure/B249617.png)